molecular formula C24H14BrN5OS2 B11600067 (5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-bromophenyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11600067
M. Wt: 532.4 g/mol
InChI Key: PWNJAKYYLWXLAE-MOSHPQCFSA-N
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Description

The compound (5Z)-2-(4-BROMOPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a combination of aromatic rings, a pyrazole moiety, and a triazolo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-BROMOPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo-thiazole structure, followed by the introduction of the bromophenyl and pyrazole-thiophene groups through various coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of each step to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-BROMOPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the aromatic rings or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-2-(4-BROMOPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-BROMOPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a key enzyme in a metabolic pathway or activate a receptor involved in cell signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-thiazole derivatives and pyrazole-containing molecules. Examples are:

  • 2-(4-BROMOPHENYL)-5-(1-PHENYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOLE
  • 2-(4-BROMOPHENYL)-5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE

Uniqueness

The uniqueness of (5Z)-2-(4-BROMOPHENYL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H14BrN5OS2

Molecular Weight

532.4 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H14BrN5OS2/c25-17-10-8-15(9-11-17)22-26-24-30(28-22)23(31)20(33-24)13-16-14-29(18-5-2-1-3-6-18)27-21(16)19-7-4-12-32-19/h1-14H/b20-13-

InChI Key

PWNJAKYYLWXLAE-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)Br)S4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N5C(=NC(=N5)C6=CC=C(C=C6)Br)S4

Origin of Product

United States

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